molecular formula C25H24N2O3 B7693360 N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide

N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide

Cat. No. B7693360
M. Wt: 400.5 g/mol
InChI Key: AHEDQIRMZVNCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCBS is a chemical compound that belongs to the class of sulfonamide derivatives. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Due to its potential therapeutic benefits, CCBS has become a topic of interest in scientific research.

Mechanism of Action

The mechanism of action of CCBS involves the inhibition of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. By inhibiting this enzyme, CCBS can reduce the production of pro-inflammatory mediators and decrease the activity of neurons, leading to its anti-inflammatory and anticonvulsant effects.
Biochemical and Physiological Effects:
CCBS has been shown to have a number of biochemical and physiological effects in the body. It can reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory conditions. CCBS can also decrease the activity of neurons by inhibiting the release of neurotransmitters such as glutamate and GABA, leading to its anticonvulsant effects.

Advantages and Limitations for Lab Experiments

CCBS has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one of the limitations of CCBS is its low potency, which can make it difficult to achieve therapeutic effects at lower doses.

Future Directions

There are several future directions for the study of CCBS. One potential area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CCBS has been shown to have neuroprotective effects that can be beneficial in these conditions. Another area of research is the development of more potent derivatives of CCBS that can have greater therapeutic efficacy.
In conclusion, CCBS is a compound with potential therapeutic applications in various diseases and disorders. Its anti-inflammatory and anticonvulsant properties make it a promising candidate for further study. With continued research, CCBS and its derivatives may become important tools in the treatment of a wide range of conditions.

Synthesis Methods

The synthesis of CCBS involves the reaction of N-cyclohexylbenzenesulfonamide with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound, N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide.

Scientific Research Applications

CCBS has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been found to possess anti-inflammatory properties that can be beneficial in the treatment of inflammatory conditions such as arthritis, multiple sclerosis, and asthma. CCBS has also been shown to have anticonvulsant properties that can be useful in the treatment of epilepsy.

properties

IUPAC Name

1-benzoyl-N-(4-ethoxyphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-2-30-22-13-11-21(12-14-22)26-24(28)20-10-15-23-19(17-20)9-6-16-27(23)25(29)18-7-4-3-5-8-18/h3-5,7-8,10-15,17H,2,6,9,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEDQIRMZVNCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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